molecular formula C21H23N3O2 B2665799 1-benzoyl-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one CAS No. 1251675-55-4

1-benzoyl-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one

Cat. No. B2665799
CAS RN: 1251675-55-4
M. Wt: 349.434
InChI Key: RDOQGJNDRPGTIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzoyl-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one, also known as BDQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its promising antimycobacterial activity. BDQ is a member of the spiroindoline class of compounds and is structurally distinct from other known antitubercular agents.

Mechanism of Action

1-benzoyl-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one targets the ATP synthase enzyme of Mycobacterium tuberculosis, which is responsible for the production of ATP, the energy currency of the cell. 1-benzoyl-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one binds to the c-ring of the ATP synthase, blocking the flow of protons through the enzyme and preventing the production of ATP. This leads to a depletion of energy in the bacterial cell, ultimately resulting in its death.
Biochemical and Physiological Effects:
1-benzoyl-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one has been shown to have a low toxicity profile in both in vitro and in vivo studies. It is metabolized by the liver and excreted in the urine. 1-benzoyl-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one has also been shown to have a favorable pharmacokinetic profile, with good bioavailability and tissue distribution.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-benzoyl-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one is its potent antimycobacterial activity against drug-resistant strains of Mycobacterium tuberculosis. This makes it a promising candidate for the treatment of multidrug-resistant tuberculosis. However, one of the limitations of 1-benzoyl-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one is its relatively low yield in the synthesis process, which can make it expensive to produce in large quantities.

Future Directions

There are several future directions for research on 1-benzoyl-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one. One area of interest is the development of new analogs of 1-benzoyl-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one with improved potency and pharmacokinetic properties. Another area of research is the use of 1-benzoyl-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one in combination with other antitubercular agents to enhance its efficacy and reduce the risk of resistance. Additionally, the use of 1-benzoyl-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one in the treatment of other mycobacterial infections, such as Mycobacterium leprae, is an area of active investigation.

Synthesis Methods

The synthesis of 1-benzoyl-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one involves the reaction of 4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid with ethyl 2-oxo-4-phenylbutanoate in the presence of triethylamine and 1,1'-carbonyldiimidazole. The resulting intermediate is then reacted with 4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid hydrazide to form 1-benzoyl-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one. The overall yield of the synthesis is around 20%.

Scientific Research Applications

1-benzoyl-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one has been extensively studied for its antimycobacterial activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. It has been shown to be highly effective in killing dormant and persistent bacteria, which are often responsible for the relapse of tuberculosis. 1-benzoyl-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one has also been tested against other mycobacterial species such as Mycobacterium avium and Mycobacterium leprae, and has shown promising results.

properties

IUPAC Name

1'-benzoyl-1,6-dimethylspiro[3H-quinazoline-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-15-8-9-18-17(14-15)19(25)22-21(23(18)2)10-12-24(13-11-21)20(26)16-6-4-3-5-7-16/h3-9,14H,10-13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOQGJNDRPGTIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3(CCN(CC3)C(=O)C4=CC=CC=C4)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzoyl-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.